molecular formula C24H27ClN4O3S B2646975 N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215454-48-0

N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2646975
CAS RN: 1215454-48-0
M. Wt: 487.02
InChI Key: XLFQPCVRHJGESO-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

The structural flexibility of compounds similar to the one allows for the generation of structurally diverse chemical libraries. For instance, compounds derived from ketonic Mannich bases have been used as starting materials in alkylation and ring closure reactions, enabling the synthesis of a wide range of compounds including dithiocarbamates, thioethers, and various NH-azoles. Such libraries are essential for drug discovery and material science research, providing a broad basis for screening against various biological targets or for specific physical properties (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives, which share structural motifs with the compound of interest, have been investigated for their corrosion inhibiting effects on steel in acidic environments. These studies reveal that such compounds can offer substantial protection against corrosion, making them valuable for applications in industrial maintenance and preservation of metal infrastructure (Hu et al., 2016).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl derivatives, which are structurally related to the compound , has identified potential anti-inflammatory and analgesic activities. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting their utility in developing new treatments for inflammatory diseases and pain management (Abu‐Hashem et al., 2020).

Central Nervous System Agents

Compounds with a similar degree of structural complexity have been synthesized and evaluated for their potential as central nervous system (CNS) agents. For example, analogs of isobenzofuran derivatives have demonstrated significant activity against tetrabenazine-induced ptosis, indicating their potential as antidepressants (Martin et al., 1981).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Similarly structured compounds have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing the potential for the development of novel anti-cancer and anti-angiogenesis agents (Borzilleri et al., 2006).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-16-6-4-7-19-22(16)25-24(32-19)27(15-5-14-26(2)3)23(31)17-8-10-18(11-9-17)28-20(29)12-13-21(28)30;/h4,6-11H,5,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFQPCVRHJGESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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